4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 2199302-64-0
Cat. No.: VC7185411
Molecular Formula: C12H16N4O
Molecular Weight: 232.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2199302-64-0 |
|---|---|
| Molecular Formula | C12H16N4O |
| Molecular Weight | 232.287 |
| IUPAC Name | 4-methyl-5-propan-2-yl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C12H16N4O/c1-9(2)11-14-16(12(17)15(11)3)8-10-6-4-5-7-13-10/h4-7,9H,8H2,1-3H3 |
| Standard InChI Key | FBBADVSDXORKPF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NN(C(=O)N1C)CC2=CC=CC=N2 |
Introduction
Biological Activities
Triazoles exhibit a range of biological activities:
-
Antifungal Properties: Many triazoles are used as antifungal agents due to their ability to inhibit fungal enzymes.
-
Anticancer Properties: Some triazoles have shown potential in cancer treatment by inhibiting specific cellular pathways.
-
Antimicrobial Properties: They can also act against certain bacteria and viruses.
Synthesis of Triazoles
The synthesis of triazoles often involves the reaction of aldehydes with hydrazines or other nitrogen-containing compounds. This process can be catalyzed by various agents, including acids or bases.
Common Synthesis Methods
-
Cycloaddition Reactions: These are common methods for forming the triazole ring.
-
Condensation Reactions: These involve the combination of two molecules with the loss of a small molecule, often water or methanol.
Research Findings on Related Compounds
While specific data on 4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is limited, research on similar compounds provides valuable insights:
Antioxidant and Anticancer Activities
Compounds like pyrazoles have shown significant antioxidant and anticancer activities, suggesting that triazoles with similar structural motifs might also exhibit these properties .
Structural Variations and Biological Activity
The modification of triazole structures can significantly affect their biological activity. For instance, the addition of alkyl groups or aromatic rings can enhance their potency against certain targets.
Data Tables for Related Compounds
Given the lack of specific data on 4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, the following table illustrates general properties of some related triazole compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Fluconazole | C13H12F2N6O | 306.3 g/mol | Antifungal |
| Voriconazole | C16H14F3N5O | 349.3 g/mol | Antifungal |
| Pyrazole Derivatives | Varied | Varied | Antioxidant, Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume